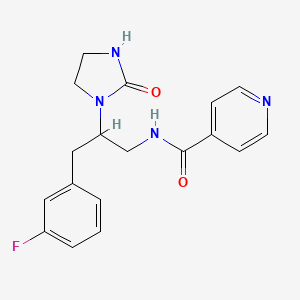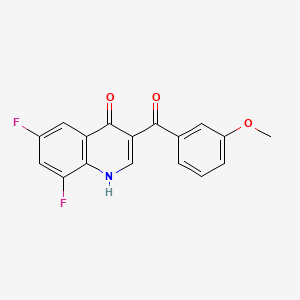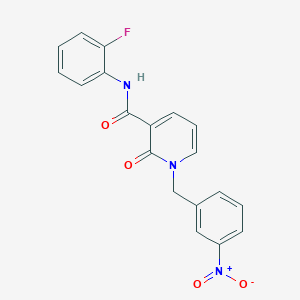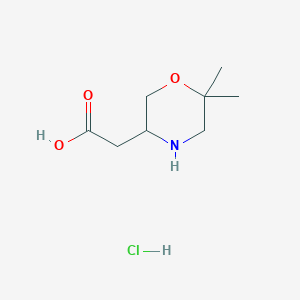
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have investigated the potential use of this compound in the treatment of various diseases. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound exhibited potent anticancer activity against human breast cancer cells. Another study published in the journal Bioorganic Chemistry found that this compound exhibited antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways in cells. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the journal Bioorganic & Medicinal Chemistry found that this compound inhibited the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters found that this compound induced apoptosis (programmed cell death) in human breast cancer cells. Another study published in the journal Bioorganic Chemistry found that this compound inhibited the growth of bacterial strains by disrupting their cell membranes.
実験室実験の利点と制限
One of the advantages of using (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for researchers.
将来の方向性
Several future directions for the research on (7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be identified. One possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as bacterial infections and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
合成法
(7-Chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be synthesized using a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 7-chloro-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. The second step involves the epoxidation of the intermediate compound using a reagent such as m-chloroperbenzoic acid to produce the final product, this compound.
特性
IUPAC Name |
(7-chloro-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-6-13-9-16(12-4-2-1-3-5-12)20(10-14(13)8-15)18(21)17-11-22-17/h1-8,16-17H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDPMCIMCFUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)C3CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2985442.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2985443.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride](/img/structure/B2985448.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)